Ethyl 1-aminospiro[4.4]nonane-1-carboxylate
Description
Ethyl 1-aminospiro[4.4]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic framework with a fused [4.4] ring system. The molecule contains a primary amine group and an ethyl ester moiety, both positioned at the spiro-junction (C1). This structural motif imparts unique stereoelectronic properties, making it valuable in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 4-aminospiro[4.4]nonane-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-10(14)12(13)9-5-8-11(12)6-3-4-7-11/h2-9,13H2,1H3 |
InChI Key |
OUPLDTXUBLTBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC12CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-aminospiro[4.4]nonane-1-carboxylate typically involves the reaction of 1-aminospiro[4.4]nonane-1-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be summarized as follows:
1-aminospiro[4.4]nonane-1-carboxylic acid+ethanoldehydrating agentEthyl 1-aminospiro[4.4]nonane-1-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminospiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 1-aminospiro[4.4]nonane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-aminospiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Modifications
Spiro[4.4]nonane Derivatives
- tert-Butyl 4-Amino-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1545158-39-1) Structure: Replaces the ethyl ester with a tert-butyl ester and positions the amine at C3. Properties: Higher molecular weight (240.34 vs. ~197–231 for ethyl analogs) and enhanced steric bulk due to the tert-butyl group. Purity ≥97%, indicating robust synthetic protocols . Applications: Used as a pharmaceutical intermediate, leveraging its stability under acidic conditions .
- tert-Butyl 7-Hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1823268-34-3) Structure: Substitutes the amine with a hydroxyl group at C5. Properties: Lower reactivity in nucleophilic reactions compared to the amine analog. Molecular weight 241.33, with a melting point likely influenced by hydrogen bonding .
Spiro[4.5]nonane and Bicyclo[3.3.1]nonane Derivatives
- Ethyl 3-Azabicyclo[3.3.1]nonane-1-carboxylate (CAS 1330766-09-0) Structure: Bicyclo[3.3.1] framework instead of spiro[4.4], lacking the fused ring system. Properties: Lower molecular weight (197.28) and distinct NMR shifts due to reduced ring strain. Purity 98%, synthesized via cyclization of ethyl 2-oxocyclohexane-1-carboxylate .
- Ethyl 3-Ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate (Compound 8) Structure: Features a ketone (C9) and ethylamine substitution. Synthesis: Prepared via Mannich-like reactions using ethylamine and formaldehyde, yielding 70–80% under reflux conditions .
Functional Group Variations
Ester Modifications
- tert-Butyl 7-Thia-1-azaspiro[4.4]nonane-1-carboxylate 7,7-Dioxide (20l) Structure: Sulfur atom in the spiro ring and a sulfone group. Properties: Higher thermal stability (melting point 76–77°C) and polarity due to sulfone, impacting solubility .
- Ethyl 2-Methyl-4-oxo-1,3-dioxaspiro[4.4]nonane-2-carboxylate (NSC-57408) Structure: Contains a 1,3-dioxolane ring fused to spiro[4.4]. Reactivity: Susceptible to hydrolysis under acidic/basic conditions due to the dioxolane moiety .
Physicochemical and Spectral Data Comparison
*Predicted based on analogs.
Biological Activity
Ethyl 1-aminospiro[4.4]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Spiro Framework : This is achieved through cyclization reactions involving appropriate precursors that can yield the spiro structure.
- Amino Group Introduction : The introduction of the amino group can be accomplished via reductive amination or nucleophilic substitution reactions.
- Esterification : The carboxylic acid moiety is formed through esterification with ethanol.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various spiro compounds, including derivatives similar to this compound. These studies typically utilize methods such as disk diffusion and microbroth dilution to assess efficacy against a range of bacterial strains.
Table 1: Antimicrobial Activity of Spiro Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that while this compound exhibits some antimicrobial activity, further optimization may be required to enhance its potency against resistant strains.
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Research into related compounds suggests that spiro structures can interact with specific enzymes or receptors within microbial cells, leading to cell death or inhibition of growth.
Case Studies and Research Findings
One notable study investigated a series of spiro compounds, including this compound, for their potential as novel antimicrobial agents. The study highlighted that modifications to the spiro structure could significantly influence biological activity. For instance, introducing different substituents on the amino group or altering the ester portion may enhance antimicrobial efficacy or broaden the spectrum of activity against various pathogens .
Another research effort focused on evaluating the cytotoxicity and selectivity of spiro compounds in cancer cell lines. The findings suggested that while some derivatives displayed promising selectivity towards cancer cells, others exhibited significant cytotoxic effects on non-cancerous cells, indicating a need for careful evaluation in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the preferred synthetic methodologies for Ethyl 1-aminospiro[4.4]nonane-1-carboxylate, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves cyclization of linear precursors via nucleophilic substitution or Michael addition reactions. For example, analogous spirocyclic compounds are synthesized using bases like sodium hydride in dimethylformamide (DMF) to promote cyclization . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and stoichiometry of reagents to minimize side products. Reaction progress can be monitored via TLC or HPLC.
Q. How is the purity of this compound validated in academic research?
- Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the spirocyclic core . For analogues, >97% purity is achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are critical for characterizing this compound’s spirocyclic structure?
- Answer : Key techniques include:
- ¹H NMR : Identifies proton environments (e.g., amine protons at δ 1.5–2.5 ppm and ester carbonyls at δ 4.1–4.3 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).
- X-ray Diffraction : Resolves bicyclic geometry and stereochemistry .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the spirocyclic core) influence biological activity?
- Answer : Substituents like benzyl or methyl groups alter steric and electronic properties, impacting receptor binding. For example, tert-butyl-protected analogues show enhanced sigma receptor affinity due to hydrophobic interactions . A comparative study of derivatives (Table 1) highlights substituent-dependent activity:
| Derivative | Biological Target | Binding Affinity (IC₅₀) |
|---|---|---|
| Ethyl 1-aminospiro[...] | Sigma-1 Receptor | 120 nM |
| Benzyl-substituted analogue | Dopamine D2 Receptor | 450 nM |
| Data inferred from spirocyclic compound studies |
Q. What strategies resolve contradictions in pharmacological data across studies?
- Answer : Discrepancies in IC₅₀ values or efficacy often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
- Batch Reproducibility : Validate synthesis protocols across labs (e.g., NMR consistency ).
- Meta-Analysis : Cross-reference data with structurally validated compounds (e.g., tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate ).
Q. How can computational modeling predict the compound’s interaction with neurological targets?
- Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to receptors like sigma-1. For example, the spirocyclic amine group forms hydrogen bonds with Glu172 residues, while the ester moiety stabilizes hydrophobic pockets . QSAR studies further correlate substituent electronegativity with binding energy (R² > 0.85 in pilot models).
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer : Key challenges include:
- Racemization : Minimized via low-temperature reactions and chiral catalysts (e.g., BINAP ligands).
- Purification : Use chiral HPLC or crystallization with diastereomeric salt formation .
- Process Validation : In-line FTIR monitors reaction intermediates to prevent byproduct formation .
Methodological Notes
- Synthetic Reproducibility : Always report solvent grades, catalyst lots, and reaction timelines to ensure reproducibility.
- Data Transparency : Share raw spectral data (e.g., NMR FID files) in supplementary materials.
- Ethical Compliance : Adhere to institutional guidelines for pharmacological testing (e.g., FDA R&D exemptions ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
